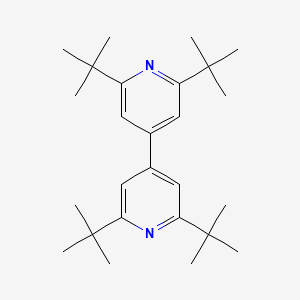![molecular formula C15H10Cl2N2O2 B14374971 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid CAS No. 88486-14-0](/img/structure/B14374971.png)
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a cyano group and a 3,4-dichloroanilino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 3,4-dichloroaniline with a suitable benzoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
科学的研究の応用
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the 3,4-dichloroanilino moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Cyanobenzoic acid: Similar in structure but lacks the 3,4-dichloroanilino group.
3,4-Dichloroaniline: Contains the aniline moiety but lacks the benzoic acid core.
Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid core.
Uniqueness
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid is unique due to the combination of the cyano group and the 3,4-dichloroanilino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
88486-14-0 |
|---|---|
分子式 |
C15H10Cl2N2O2 |
分子量 |
321.2 g/mol |
IUPAC名 |
4-[cyano-(3,4-dichloroanilino)methyl]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-12-6-5-11(7-13(12)17)19-14(8-18)9-1-3-10(4-2-9)15(20)21/h1-7,14,19H,(H,20,21) |
InChIキー |
KFKZOHAWPKIFBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C#N)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)
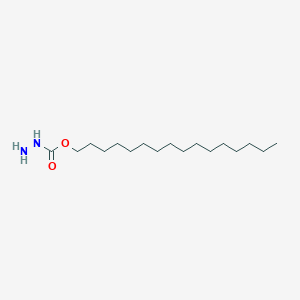
![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
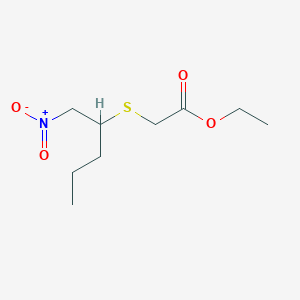


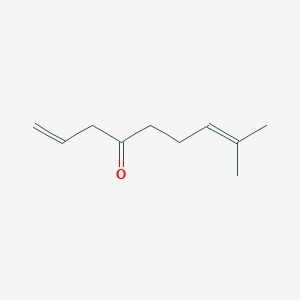
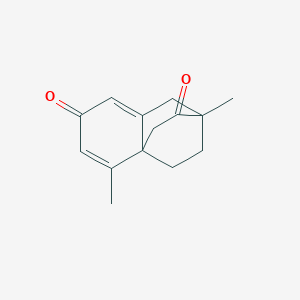
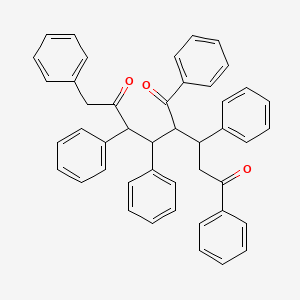
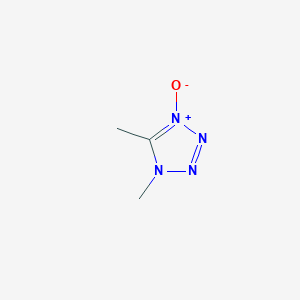
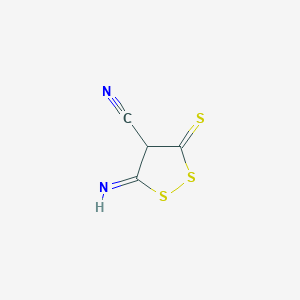
![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
